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Compound of Interest

Compound Name: 2-(5-Oxazolyl)benzonitrile

Cat. No.: B181152 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

Crystallographic Data and Experimental Protocols

While the specific X-ray crystallographic data for 2-(5-Oxazolyl)benzonitrile is not publicly

available, this guide provides a comparative analysis of its structure against two closely related,

publicly documented compounds: 2-Methyl-5-nitrobenzonitrile and 4-(5-Phenyl-1,2,4-

triazolo[3,4-a]isoquinolin-3-yl)benzonitrile. This comparison offers valuable insights into the

crystallographic parameters and molecular geometries that can be anticipated for this class of

compounds, which are of significant interest in medicinal chemistry and materials science.

Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for the selected

comparator compounds, providing a basis for understanding the solid-state properties of

benzonitrile derivatives containing five-membered heterocyclic rings.

Table 1: Crystallographic Data for Comparator
Compounds
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Parameter
2-Methyl-5-
nitrobenzonitrile

4-(5-Phenyl-1,2,4-
triazolo[3,4-a]isoquinolin-
3-yl)benzonitrile

Chemical Formula C₈H₆N₂O₂ C₂₃H₁₄N₄

Molecular Weight 162.15 g/mol 346.38 g/mol

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Pbca

Unit Cell Dimensions

a (Å) 3.8946(8) 7.1614(3)

b (Å) 7.6350(15) 18.0957(7)

c (Å) 26.180(5) 26.4021(9)

α (°) 90 90

β (°) 91.65(3) 90

γ (°) 90 90

Volume (Å³) 778.1(3) 3421.5(2)

Z 4 8

Calculated Density (Mg/m³) 1.385 1.345

Radiation Type Mo Kα Mo Kα

Temperature (K) 293(2) 290

Reflections Collected 7390 14977

Independent Reflections 1761 3164

R-int 0.038 0.070

Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.123 R1 = 0.046, wR2 = 0.100
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A standardized experimental protocol for the determination of small molecule crystal structures

using single-crystal X-ray diffraction is detailed below. This protocol is a composite of best

practices and methodologies reported in the crystallographic literature.

Standard Protocol for Small Molecule Single-Crystal X-
ray Diffraction

Crystal Growth:

Single crystals of the compound of interest are grown using techniques such as slow

evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

A variety of solvents and solvent mixtures should be screened to obtain crystals of suitable

size and quality (typically >0.1 mm in all dimensions).

Crystal Mounting:

A suitable single crystal is selected under a microscope and mounted on a goniometer

head using a cryoloop and a cryoprotectant oil.

The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100-173 K)

on the diffractometer to minimize thermal motion and radiation damage.

Data Collection:

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα,

λ = 1.54184 Å) and a detector, is used to collect diffraction data.

A series of diffraction images are collected as the crystal is rotated through a range of

angles. Data collection strategies are employed to ensure a high degree of completeness

and redundancy.

Data Processing:

The collected diffraction images are processed to determine the unit cell parameters and

to integrate the intensities of the reflections.
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Corrections for Lorentz and polarization effects, as well as absorption, are applied to the

data.

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods to obtain an

initial model of the atomic positions.

The structural model is then refined by full-matrix least-squares on F² to minimize the

difference between the observed and calculated structure factors. All non-hydrogen atoms

are typically refined anisotropically. Hydrogen atoms may be located in the difference

Fourier map and refined isotropically or placed in calculated positions.

Visualizations
The following diagrams illustrate the experimental workflow and the structural relationship

between the target compound and its comparators.
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Experimental Workflow for Single-Crystal X-ray Diffraction
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Structural Relationship of Benzonitrile Derivatives

Common CoreHeterocyclic Ring

2-(5-Oxazolyl)benzonitrile

C₁₀H₆N₂O

Benzonitrile Moiety

contains

Oxazole

features

2-Methyl-5-nitrobenzonitrile

C₈H₆N₂O₂

contains

Nitro-substituted Phenyl

features

4-(5-Phenyl-1,2,4-triazolo...)benzonitrile

C₂₃H₁₄N₄

contains

Phenyl-triazolo-isoquinoline

features
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To cite this document: BenchChem. [Comparative Crystallographic Analysis of 2-(5-
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PDF]. Available at: [https://www.benchchem.com/product/b181152#x-ray-crystallographic-
data-for-2-5-oxazolyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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